molecular formula C24H26ClFN4O3S B4284491 N'-{(E)-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide

N'-{(E)-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide

Cat. No.: B4284491
M. Wt: 505.0 g/mol
InChI Key: VTPIVXJKZNOAHB-UVHMKAGCSA-N
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Description

N’-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide is a complex organic compound that features a combination of indole, piperidine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide typically involves multiple steps:

    Formation of the Indole Derivative: The indole core is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The 2-chloro-4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks the benzyl halide.

    Formation of the Piperidinecarbohydrazide: The piperidine ring is introduced through a cyclization reaction, followed by the formation of the carbohydrazide group.

    Final Coupling: The final step involves coupling the indole derivative with the piperidinecarbohydrazide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and indole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution; electrophiles like bromine for electrophilic substitution.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted benzyl or indole derivatives.

Scientific Research Applications

N’-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indole and benzyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-4-fluorobenzyl)piperazine
  • 4-Fluorobenzyl chloride
  • 1-Chloro-4-fluorobenzene

Uniqueness

N’-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide is unique due to its combination of indole, piperidine, and benzyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

N-[(E)-[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]methylideneamino]-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN4O3S/c1-2-34(32,33)30-11-5-6-18(16-30)24(31)28-27-13-19-15-29(23-8-4-3-7-21(19)23)14-17-9-10-20(26)12-22(17)25/h3-4,7-10,12-13,15,18H,2,5-6,11,14,16H2,1H3,(H,28,31)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPIVXJKZNOAHB-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{(E)-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{(E)-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-{(E)-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-{(E)-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-{(E)-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Reactant of Route 6
N'-{(E)-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide

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